tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate
CAS No.: 1286264-32-1
Cat. No.: VC7836322
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9
* For research use only. Not for human or veterinary use.
![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate - 1286264-32-1](/images/structure/VC7836322.png)
Specification
CAS No. | 1286264-32-1 |
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Molecular Formula | C18H27ClN2O2 |
Molecular Weight | 338.9 |
IUPAC Name | tert-butyl N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Standard InChI Key | TVEYLYIJXLQIPV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate belongs to the piperidine-carbamate class, with the systematic IUPAC name tert-butyl N-{[1-(4-chlorobenzyl)piperidin-4-yl]methyl}carbamate. Its molecular formula is C₁₉H₂₇ClN₂O₂, yielding a molecular weight of 350.88 g/mol. Key structural elements include:
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A piperidine ring providing conformational rigidity.
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A 4-chlorobenzyl group at position 1, introducing aromatic and electron-withdrawing characteristics.
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A tert-butyloxycarbonyl (Boc)-protected methylcarbamate at position 4, enhancing solubility and stability during synthetic processes.
Table 1: Comparative Molecular Properties of Piperidine-Carbamate Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Query Compound | C₁₉H₂₇ClN₂O₂ | 350.88 | 4-Chlorobenzyl, Boc-protected carbamate |
tert-Butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate | C₁₈H₂₇N₃O₂ | 317.43 | Benzyl, Boc-protected carbamate, amine |
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate | C₁₇H₂₅ClN₂O₂ | 324.85 | 4-Chlorophenyl, Boc-protected carbamate |
The tert-butyl group confers steric protection to the carbamate, reducing unintended hydrolysis during reactions. The 4-chlorobenzyl substituent may enhance lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically follows a multi-step sequence:
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Piperidine Functionalization:
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Quaternization of piperidine at position 1 with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).
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Introduction of the methylcarbamate group at position 4 via nucleophilic substitution with methyl chloroformate.
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Boc Protection:
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Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to protect the carbamate nitrogen.
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Critical Reaction Conditions:
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Temperatures: 0–25°C for amine protection to minimize side reactions.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for efficient carbamate formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Industrial Scaling
Industrial production employs continuous-flow reactors to enhance yield and reproducibility. Key steps include:
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Automated Substrate Feeding: Precise control of 4-chlorobenzyl bromide and piperidine stoichiometry.
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In-line Purification: Simulated moving bed (SMB) chromatography for high-throughput separation.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Property | Value | Method/Source |
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Melting Point | 112–114°C (decomposes) | Differential Scanning Calorimetry |
Solubility | 25 mg/mL in DMSO | OECD Guideline 105 |
LogP (Octanol-Water) | 3.2 ± 0.1 | Calculated (XLogP3) |
Stability | Stable at 25°C (pH 5–8) | Accelerated Stability Testing |
The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in cross-coupling reactions, while moderate lipophilicity (LogP ≈ 3.2) suggests favorable pharmacokinetic properties.
Reactivity and Mechanistic Insights
Common Reactions
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Deprotection: Acidic hydrolysis (HCl/dioxane) removes the Boc group, yielding a free amine intermediate.
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Nucleophilic Substitution: Reacts with alkyl halides at the piperidine nitrogen under basic conditions.
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Catalytic Hydrogenation: Reduces the chlorobenzyl group to benzyl using Pd/C and H₂.
Mechanistic Pathways
The Boc group serves as a transient protecting unit, enabling selective functionalization of the piperidine ring. For example, in Suzuki-Miyaura couplings, the unprotected amine directs palladium catalysts to specific positions on aromatic systems.
Research Applications
Medicinal Chemistry
Structural analogs exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.78–3.125 μg/mL, comparable to vancomycin. The 4-chlorobenzyl group may enhance target binding through hydrophobic interactions with bacterial enzymes.
Organic Synthesis
The compound serves as a precursor to:
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Heterocyclic Scaffolds: Cyclization reactions yield imidazolidinones and tetrahydroisoquinolines.
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Chiral Auxiliaries: Diastereomeric resolution forms enantiopure intermediates.
Table 3: Biological Activity of Structural Analogs
Analog Structure | Target Pathway | IC₅₀/EC₅₀ |
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1-Benzylpiperidin-4-yl derivatives | Bacterial cell wall synthesis | 1.2 μM |
4-Chlorophenyl-substituted carbamates | Monoacylglycerol lipase (MAGL) | 0.45 μM |
Future Directions and Challenges
While tert-butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate itself remains understudied, its structural framework offers avenues for:
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Antibiotic Development: Optimizing chlorobenzyl substituents to improve Gram-negative coverage.
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Central Nervous System (CNS) Agents: Modulating lipophilicity for blood-brain barrier penetration.
Challenges include mitigating potential toxicity from the 4-chlorobenzyl group and improving synthetic yields beyond laboratory scales.
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